molecular formula C16H14ClNO2S2 B12918642 7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine CAS No. 917760-86-2

7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine

Cat. No.: B12918642
CAS No.: 917760-86-2
M. Wt: 351.9 g/mol
InChI Key: ZDUZPTMVQDZBDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound features a chloro group, a methyl group, and a methylsulfonyl phenyl thio group attached to the indolizine core, making it a unique and potentially valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-alkynylpyridine derivative.

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Methyl Group: The methyl group can be added through a methylation reaction using reagents like methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylsulfonyl Phenyl Thio Group: This step involves a nucleophilic substitution reaction where a suitable thiol derivative reacts with the indolizine core in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and appropriate bases or catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid and tryptophan.

    Thioether Compounds: Compounds with a thioether functional group, such as methionine and thioanisole.

Uniqueness

7-Chloro-2-methyl-3-((4-(methylsulfonyl)phenyl)thio)indolizine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Biological Activity

7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₂S
  • Molecular Weight : 358.84 g/mol

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : The compound has shown potential in inhibiting the proliferation of cancer cells. In vitro studies demonstrate its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, specifically through the regulation of proteins such as Bcl-2 and caspase-3 .
  • Anti-inflammatory Effects : The methanesulfonyl group contributes to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This action suggests potential applications in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of the compound:

Study Cell Line IC50 (µM) Mechanism Notes
Study 1MCF-715.5Apoptosis via Bcl-2 downregulationSignificant reduction in cell viability observed
Study 2A54912.8Caspase-3 activationEnhanced apoptosis confirmed through flow cytometry
Study 3HeLa18.0Cytokine modulationDecreased IL-6 levels noted

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized derivatives of indolizine compounds, including this compound. The compound was tested on MCF-7 cells, revealing a dose-dependent decrease in cell viability and significant induction of apoptosis. The study highlighted that the compound effectively downregulated Bcl-2 protein levels while upregulating caspase-3, suggesting a strong pro-apoptotic effect .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers, including TNF-alpha and IL-6, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Properties

CAS No.

917760-86-2

Molecular Formula

C16H14ClNO2S2

Molecular Weight

351.9 g/mol

IUPAC Name

7-chloro-2-methyl-3-(4-methylsulfonylphenyl)sulfanylindolizine

InChI

InChI=1S/C16H14ClNO2S2/c1-11-9-13-10-12(17)7-8-18(13)16(11)21-14-3-5-15(6-4-14)22(2,19)20/h3-10H,1-2H3

InChI Key

ZDUZPTMVQDZBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC(=CC2=C1)Cl)SC3=CC=C(C=C3)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.